molecular formula C15H30Sn B1299820 Allenyltributyltin(IV) CAS No. 53915-69-8

Allenyltributyltin(IV)

Cat. No.: B1299820
CAS No.: 53915-69-8
M. Wt: 329.1 g/mol
InChI Key: QAHMAFPUBBWUIS-UHFFFAOYSA-N
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Description

Allenyltributyltin(IV) is a chemical compound characterized by the presence of an allenyl group attached to a tin (IV) atom, which is in turn bonded to three butyl groups. Its molecular formula is C15H32Sn and it has a molecular weight of 329.11 g/mol . This compound is primarily used in organic synthesis, particularly in the stereoselective introduction of propargyl groups into various substrates.

Preparation Methods

The synthesis of Allenyltributyltin(IV) is not directly described in the provided sources. related compounds such as 1-allenyltriazenes can be synthesized through base-induced isomerization of 1-alkynyltriazenes, which are accessible by reacting alkynyl Grignard reagents with lithium amides and nitrous oxide. These methods could potentially be adapted for the production of Allenyltributyltin(IV).

Properties

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHMAFPUBBWUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369317
Record name Allenyltributyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53915-69-8
Record name Tributyl-1,2-propadien-1-ylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53915-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allenyltributyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl-1,2-propadien-1-yl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Allenyltributyltin(IV) in the reaction with glycals, and what is the stereochemical outcome?

A1: Allenyltributyltin(IV) acts as a nucleophilic propargylating reagent in its reaction with glycals. [, ] This reaction proceeds through a Ferrier-type mechanism, involving the activation of the glycal by a Lewis acid. The allenyltributyltin(IV) then attacks the activated glycal, leading to the formation of a new carbon-carbon bond and the introduction of a propargyl group. Importantly, this reaction exhibits high stereoselectivity, favoring the formation of α-propargylated glycals. [, ]

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